molecular formula C8H16N2 B1460460 2-Propyl-2,6-diazaspiro[3.3]heptane CAS No. 1824149-16-7

2-Propyl-2,6-diazaspiro[3.3]heptane

Cat. No.: B1460460
CAS No.: 1824149-16-7
M. Wt: 140.23 g/mol
InChI Key: NLPVSKOBLUVQRO-UHFFFAOYSA-N
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Description

Historical Context and Significance of Spirocyclic Systems in Organic Chemistry

The concept of spiro compounds was first introduced by Adolf von Baeyer in 1900. wikipedia.org These compounds, named from the Latin word spīra meaning a twist or coil, feature a unique structural motif where at least two rings are linked by a single common atom. wikipedia.org This arrangement imparts a distinct three-dimensional geometry, a feature that has become increasingly valuable in various fields of chemistry. researchgate.netchembridge.com

Initially, the synthesis of these sterically strained structures posed a significant challenge to organic chemists. researchgate.net However, advancements in synthetic methodologies have made these complex architectures more accessible. wiley.comwiley-vch.de The significance of spirocyclic systems is particularly pronounced in medicinal chemistry. Their rigid and well-defined conformations allow for the precise positioning of functional groups in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets. chembridge.com Furthermore, the incorporation of spirocyclic motifs has been shown to improve physicochemical properties relevant to drug development, such as solubility and metabolic stability. researchgate.netchembridge.com Many natural products possess spirocyclic cores, highlighting their biological relevance and providing inspiration for the design of new therapeutic agents. researchgate.netwiley-vch.de

The 2,6-Diazaspiro[3.3]heptane Scaffold as a Unique Chemical Entity

Within the diverse family of spirocycles, the 2,6-diazaspiro[3.3]heptane scaffold has emerged as a particularly interesting and valuable building block in medicinal chemistry. This bicyclic system, containing two nitrogen atoms within its framework, offers a unique combination of structural rigidity and functional handles for chemical modification.

The defining feature of the 2,6-diazaspiro[3.3]heptane scaffold is its central quaternary carbon atom, which links two four-membered azetidine (B1206935) rings. This spirocyclic fusion results in a highly rigid and compact structure. Unlike more flexible ring systems, the conformations of 2,6-diazaspiro[3.3]heptane are limited and well-defined. chembridge.com This conformational restriction is a key advantage in rational drug design, as it reduces the entropic penalty upon binding to a target protein and allows for a more precise orientation of substituents. The three-dimensional arrangement of the nitrogen atoms and the substituents attached to them is fixed, providing a predictable vector for interaction with biological macromolecules. researchgate.net

In drug discovery, the piperazine (B1678402) ring is a commonly employed heterocyclic scaffold. However, its conformational flexibility can sometimes be a drawback. The 2,6-diazaspiro[3.3]heptane scaffold is increasingly being explored as a rigid bioisostere of piperazine, offering a structurally distinct alternative. researchgate.netmdpi.com

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. The replacement of a piperazine moiety with a 2,6-diazaspiro[3.3]heptane core can lead to significant changes in a molecule's properties and biological activity.

Here is a comparison of key properties between the two scaffolds:

Feature2,6-Diazaspiro[3.3]heptanePiperazine
Structure Rigid, spirocyclic with two fused four-membered ringsFlexible, six-membered ring with two nitrogen atoms
Conformational Flexibility LowHigh (chair and boat conformations)
Nitrogen-Nitrogen Distance Stretched, approximately 4.19 Å blumberginstitute.orgShorter, approximately 2.97 Å
Lipophilicity Generally lower relative to piperazine blumberginstitute.orgHigher
Three-Dimensionality High, projects functionality in three dimensions chembridge.comModerate

Properties

IUPAC Name

2-propyl-2,6-diazaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-3-10-6-8(7-10)4-9-5-8/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPVSKOBLUVQRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC2(C1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,6 Diazaspiro 3.3 Heptane Derivatives

Established Synthetic Pathways for the 2,6-Diazaspiro[3.3]heptane Core

Reductive Amination Strategies

A practical and widely employed method for the synthesis of the 2,6-diazaspiro[3.3]heptane core involves reductive amination. thieme-connect.deresearchgate.net This strategy typically begins with a readily available starting material, which is converted to a key aldehyde intermediate. For instance, 1-benzyl-3-chloromethylazetidine-3-carbaldehyde can be prepared from the corresponding chloroester via reduction and subsequent oxidation. thieme-connect.de

The subsequent reductive amination of this aldehyde with primary amines or anilines proceeds efficiently. thieme-connect.dejocpr.com The reaction often involves the initial formation of an iminium ion, which is then reduced in situ. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride. thieme-connect.demasterorganicchemistry.com The choice of reducing agent can be critical for selectivity, with sodium cyanoborohydride being particularly effective at reducing imines in the presence of aldehydes. masterorganicchemistry.com This stepwise approach, involving imine formation followed by reduction, has been shown to produce excellent yields. thieme-connect.de

A general scheme for this process is outlined below:

Step 1: Aldehyde Formation: A suitable precursor, such as a chloroester, is reduced and then oxidized to yield the key aldehyde.

Step 2: Imine Formation: The aldehyde is reacted with a primary amine to form an imine intermediate.

Step 3: Reduction: The imine is reduced to the corresponding secondary amine, which can then undergo cyclization.

Reactant 1Reactant 2Reducing AgentProductYield
1-Benzyl-3-chloromethylazetidine-3-carbaldehydeAnilineSodium triacetoxyborohydride(1-Benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamineGood
1-Benzyl-3-chloromethylazetidine-3-carbaldehydeAlkyl amineSodium borohydride(1-Benzyl-3-chloromethylazetidin-3-ylmethyl)alkylamineExcellent

Cyclization Reactions for Spirocyclic Construction

Following the formation of the acyclic amine precursor, the construction of the spirocyclic 2,6-diazaspiro[3.3]heptane core is achieved through an intramolecular cyclization reaction. thieme-connect.denih.gov This key step involves the formation of the second azetidine (B1206935) ring.

A common method to effect this cyclization is through a base-mediated intramolecular nucleophilic substitution. For example, treating the (1-benzyl-3-chloromethylazetidin-3-ylmethyl)amine derivatives with a strong base like potassium tert-butoxide in a suitable solvent such as tetrahydrofuran (B95107) (THF) leads to the formation of the desired spirocyclic product. thieme-connect.de The reaction proceeds by deprotonation of the amine, which then acts as a nucleophile to displace the chloride on the adjacent chloromethyl group, forming the second four-membered ring.

Alternatively, cyclization can be achieved under thermal conditions, sometimes in the presence of water, which can facilitate the reaction. thieme-connect.de The choice of solvent can also be crucial, with dimethylformamide (DMF) sometimes providing cleaner reaction profiles compared to other solvents. thieme-connect.de

The efficiency of these cyclization reactions is often high, making them suitable for both small-scale and large-scale synthesis. thieme-connect.de The dearomatizing intramolecular diamination of phenols represents another powerful strategy for constructing spirocyclic diamines, highlighting the diverse approaches available for creating these complex scaffolds. whiterose.ac.ukrsc.org

PrecursorReagentSolventProduct
(1-Benzyl-3-chloromethylazetidin-3-ylmethyl)phenylaminePotassium tert-butoxideTHF2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane
(1-Benzyl-3-chloromethylazetidin-3-ylmethyl)(4-fluorobenzyl)amineHeat (110 °C)DMF/H2O2-Benzyl-6-(4-fluorobenzyl)-2,6-diazaspiro[3.3]heptane

Approaches to All-Carbon Quaternary Centers in Azaspiro[3.n]alkanes

The synthesis of all-carbon quaternary centers presents a significant challenge in organic chemistry due to steric hindrance. chemrxiv.orgnih.gov This structural motif is a key feature of azaspiro[3.n]alkanes, including the 2,6-diazaspiro[3.3]heptane system. chemrxiv.org

Traditional methods for constructing these quaternary centers in the context of azaspirocycles have often been lengthy, with some syntheses of monoprotected 2,6-diazaspiro[3.3]heptanes requiring up to eight steps starting from a pre-existing quaternary carbon fragment. chemrxiv.org

More recent and innovative approaches have sought to streamline this process. One such strategy utilizes titanacyclobutane intermediates to construct functionalized all-carbon quaternary centers directly from ketones. chemrxiv.orgchemrxiv.org This methodology offers a more modular and concise route to a variety of azaspiro[3.n]alkanes. The process involves reacting a ketone, such as N-Boc-3-azetidinone, with a titanium reagent to form a titanacyclobutane intermediate, which can then be further functionalized. chemrxiv.org

Another established method for creating all-carbon quaternary stereocenters is the palladium-catalyzed asymmetric allylic alkylation. nih.gov While this has been widely applied in natural product synthesis, its application to the specific framework of 2,6-diazaspiro[3.3]heptane is an area of ongoing research. The development of new catalytic systems that can efficiently and stereoselectively form these congested centers is a key focus. thieme-connect.de

Advanced Synthetic Approaches to Functionalized 2,6-Diazaspiro[3.3]heptane Analogues

Asymmetric Synthesis Techniques for Chiral Derivatives

The development of asymmetric methods to synthesize chiral 2,6-diazaspiro[3.3]heptane derivatives is crucial for their application in drug discovery, as stereochemistry often plays a critical role in biological activity.

One successful approach involves the diastereoselective addition of 3-azetidinecarboxylate anions to chiral N-sulfinylimines (Davis-Ellman imines). nih.govresearchgate.net This methodology provides access to 1-substituted 2,6-diazaspiro[3.3]heptanes with excellent yields and high diastereomeric ratios. The resulting products contain differentially protected amines, allowing for further selective functionalization. nih.gov

Another strategy for accessing optically active spirocycles involves a sequence of palladium-catalyzed reactions. nih.gov This can include a decarboxylative asymmetric allylic alkylation to establish a quaternary stereocenter, followed by a Heck reaction to complete the spirocyclic framework. nih.gov While not specifically demonstrated for 2,6-diazaspiro[3.3]heptanes in the provided context, this approach highlights the power of sequential catalytic reactions in constructing complex chiral architectures.

A three-step procedure for preparing enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes has also been reported. rsc.org This involves a highly diastereoselective addition of an ethyl cyclobutanecarboxylate (B8599542) anion, followed by reduction and intramolecular nucleophilic substitution. rsc.org

MethodKey Reagents/StepsProduct TypeDiastereomeric Ratio (dr)
Addition to Davis-Ellman Imines3-Azetidinecarboxylate anion, Chiral N-sulfinylimine1-Substituted 2,6-diazaspiro[3.3]heptanesup to 98:2
Sequential Pd-CatalysisDecarboxylative asymmetric allylic alkylation, Heck reactionOptically active spirocyclesHigh enantioselectivity
Three-Step ProcedureDiastereoselective addition of ethyl cyclobutanecarboxylate anion, reduction, intramolecular substitution1-Substituted 2-azaspiro[3.3]heptanesHigh diastereoselectivity

Flow Chemistry Applications in Scaffold Preparation

Flow chemistry has emerged as a powerful technology for the synthesis of organic scaffolds, offering advantages such as improved heat and mass transfer, enhanced safety, and the potential for process intensification and automation. polimi.itunimi.it

While specific applications of flow chemistry for the synthesis of 2-propyl-2,6-diazaspiro[3.3]heptane were not detailed in the provided search results, the general principles are highly relevant. The synthesis of the 2,6-diazaspiro[3.3]heptane core, which often involves reactions that can be sensitive to temperature and mixing, is well-suited for a flow chemistry approach. For example, the reductive amination and subsequent cyclization steps could potentially be combined into a continuous flow process.

The optimization of reaction conditions, such as temperature, residence time, and catalyst loading, can be rapidly achieved using flow reactors. polimi.it This could lead to higher yields, improved purity, and more scalable production of 2,6-diazaspiro[3.3]heptane and its derivatives. The use of supported reagents and catalysts in flow systems could also simplify purification and enable catalyst recycling, further enhancing the efficiency and sustainability of the synthesis. unimi.it

Palladium-Catalyzed Aryl Amination Reactions for Derivatization

Palladium-catalyzed cross-coupling reactions, particularly aryl amination (Buchwald-Hartwig amination), have emerged as a powerful tool for the functionalization of 2,6-diazaspiro[3.3]heptane. This method allows for the formation of carbon-nitrogen bonds, directly linking aryl groups to the nitrogen atoms of the spirocyclic core.

Research has demonstrated the successful application of palladium catalysis in the arylation of mono-Boc-protected 2,6-diazaspiro[3.3]heptane. acs.orgnih.gov This reaction serves as a key step in creating N-aryl-2,6-diazaspiro[3.3]heptane derivatives, which are valuable building blocks in drug discovery. acs.org The reaction typically involves a palladium precursor, a suitable phosphine (B1218219) ligand, and a base to facilitate the coupling of the spirocyclic amine with an aryl halide or tosylate. acs.orgthieme-connect.de The choice of ligand is crucial for achieving high yields and can include bulky, electron-rich phosphines. thieme-connect.de These reactions have been shown to be applicable to a variety of arylating agents, leading to a diverse range of N-aryl derivatives. acs.org

The efficiency of these palladium-catalyzed aminations makes them suitable for creating libraries of compounds for high-throughput screening. mdpi.com The direct C-H arylation of related heterocyclic systems has also been explored, though in some cases, a two-step process of halogenation followed by a Suzuki coupling can provide better yields and regioselectivity. mdpi.com

Table 1: Examples of Palladium-Catalyzed Aryl Amination of 2,6-Diazaspiro[3.3]heptane Derivatives

Spiro-Amine ReactantArylating AgentPalladium Catalyst/LigandBaseProductReference
N-Boc-2,6-diazaspiro[3.3]heptaneAryl HalidePd(OAc)₂ / Phosphine LigandK₂CO₃N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptane acs.orgmdpi.com
2,6-Diazaspiro[3.3]heptaneAryl TosylatePd(0) / MOP-type LigandBaseN-Aryl-2,6-diazaspiro[3.3]heptane thieme-connect.de

This table is illustrative and specific reaction conditions may vary.

Synthesis of Bifunctional and Mono-protected Azaspiro[3.3]heptane Building Blocks

The synthesis of bifunctional and mono-protected 2,6-diazaspiro[3.3]heptane derivatives is crucial for their use as versatile building blocks in medicinal chemistry and combinatorial synthesis. These intermediates allow for selective functionalization at different positions of the spirocyclic core.

A common strategy involves the preparation of a mono-protected derivative, such as tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (2-Boc-2,6-diazaspiro[3.3]heptane). acs.orgtcichemicals.comnih.govtcichemicals.com This compound has a readily available primary amine for further modification, while the other nitrogen is protected by a tert-butoxycarbonyl (Boc) group. acs.org This protecting group can be removed under acidic conditions, allowing for subsequent derivatization. The synthesis of this key building block has been reported on a scalable basis. acs.org

The synthesis of bifunctional derivatives often starts from readily available precursors. For instance, a practical route to functionalized 2,6-diazaspiro[3.3]heptanes involves the reductive amination of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde with primary amines or anilines, followed by a cyclization step. thieme-connect.de This method is amenable to both large-scale synthesis and the creation of chemical libraries. thieme-connect.deresearchgate.net Another approach involves the conversion of 2,6-diazaspiro[3.3]heptan-1-ones, which can be synthesized concisely and are also suitable for library production. thieme-connect.de

Furthermore, the development of synthetic routes to novel, highly functionalized azaspiro[3.3]heptane building blocks, including gem-difluoro and gem-dimethyl variants, has expanded the accessible chemical space for this scaffold. researchgate.netresearchgate.net These advanced building blocks have been prepared in high yields through efficient, multi-step sequences. researchgate.net

Table 2: Key Mono-protected and Bifunctional 2,6-Diazaspiro[3.3]heptane Building Blocks

Compound NameStructureKey FeaturesReference
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylateC₁₀H₁₈N₂O₂Mono-Boc protected, allows for selective functionalization of the free amine. nih.govtcichemicals.com
2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptaneC₁₉H₂₂N₂A bifunctionally substituted derivative. thieme-connect.de
2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochlorideC₆H₁₄Cl₂N₂A simple, functionalized derivative. sigmaaldrich.com
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate (B1200264)C₂₂H₃₈N₄O₈An oxalate salt form of the mono-Boc protected building block, potentially offering different solubility and handling properties. chembk.combldpharm.com

Scalability and Efficiency Considerations in 2,6-Diazaspiro[3.3]heptane Synthesis

The transition of a novel chemical entity from a laboratory curiosity to a viable candidate for research and development hinges on the ability to produce it on a larger scale. Therefore, the scalability and efficiency of synthetic routes to 2,6-diazaspiro[3.3]heptane and its derivatives are of paramount importance.

Large-Scale Preparations for Research Applications

The demand for 2,6-diazaspiro[3.3]heptane building blocks in drug discovery has driven the development of synthetic methods that are amenable to large-scale production. acs.orgresearchgate.net A concise and scalable synthesis of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes has been reported, highlighting the practical utility of these compounds. acs.orgnih.gov The development of robust protocols has enabled the preparation of these building blocks on a preparative scale, with some syntheses yielding up to 15 grams of product. researchgate.net

Furthermore, methodologies for constructing related spirocyclic systems, such as 6,6-difluorospiro[3.3]heptane derivatives, have been developed with scalability in mind. nih.govnih.gov These convergent synthetic strategies have successfully produced a wide array of novel 2-mono- and 2,2-bifunctionalized building blocks on a multigram scale, with some intermediates being prepared in quantities up to 472 grams. nih.gov The ability to produce such significant quantities is crucial for extensive research programs and preclinical development.

Library Synthesis and Combinatorial Chemistry Approaches

The 2,6-diazaspiro[3.3]heptane scaffold is well-suited for the construction of chemical libraries for high-throughput screening in drug discovery. thieme-connect.deresearchgate.netuomustansiriyah.edu.iq Its rigid, three-dimensional structure provides a unique framework for exploring chemical space. researchgate.net

Synthetic routes have been explicitly designed to be applicable to library synthesis and combinatorial chemistry. thieme-connect.deresearchgate.net For example, a direct method for the synthesis of functionalized 2,6-diazaspiro[3.3]heptanes via reductive amination and subsequent cyclization is high-yielding and applicable to multiple parallel syntheses. thieme-connect.de Similarly, a concise synthesis of 2,6-diazaspiro[3.3]heptan-1-ones is reported to be amenable to library production. thieme-connect.de These methods allow for the rapid generation of a large number of derivatives by varying the starting materials, which is a cornerstone of combinatorial chemistry. uomustansiriyah.edu.iq The resulting libraries of spirocyclic compounds can then be screened for biological activity, accelerating the identification of new lead compounds. researchgate.netuomustansiriyah.edu.iq

Structural Analysis and Conformational Landscape of 2 Propyl 2,6 Diazaspiro 3.3 Heptane

Spectroscopic and Diffraction-Based Structural Characterization

The precise three-dimensional arrangement of atoms in 2-Propyl-2,6-diazaspiro[3.3]heptane is fundamental to understanding its chemical behavior and interactions with biological systems. Techniques such as X-ray crystallography are invaluable for elucidating these structural details.

X-ray Crystallography for Molecular Geometry Elucidation

While a specific crystal structure for 2-Propyl-2,6-diazaspiro[3.3]heptane is not publicly available, data from closely related spiro[3.3]heptane derivatives, such as 6-oxo-azaspiro[3.3]heptane, provides significant insight into the core scaffold's geometry. researchgate.net The spirocyclic nature of the [3.3]heptane system, where two four-membered rings are joined at a central quaternary carbon, creates a highly defined and rigid structure.

In the parent 2,6-diazaspiro[3.3]heptane, the two azetidine (B1206935) rings are nearly perpendicular to each other. The bond angles within the four-membered rings are constrained, deviating significantly from the ideal tetrahedral angle of 109.5°. This deviation is a direct consequence of the ring strain inherent in the cyclobutane-like structure of the azetidine rings. The C-N-C and C-C-C bond angles are typically in the range of 85-95°. The attachment of a propyl group to one of the nitrogen atoms is expected to have a minimal effect on the core ring structure, primarily influencing the local electronic environment and steric accessibility of the substituted nitrogen.

Table 1: Inferred Crystallographic Parameters for the 2,6-diazaspiro[3.3]heptane Core

Parameter Inferred Value Range
C-N Bond Length 1.45 - 1.48 Å
C-C Bond Length (in rings) 1.53 - 1.56 Å
C-N-C Bond Angle 88 - 92°
C-C-C Bond Angle 87 - 91°
Dihedral Angle (between rings) ~90°

Note: These values are inferred from crystallographic data of related spiro[3.3]heptane structures and computational models.

Conformational Analysis and Molecular Rigidity

The rigid nature of the 2,6-diazaspiro[3.3]heptane scaffold is a key feature that distinguishes it from more flexible cyclic amines like piperazine (B1678402). This rigidity has profound implications for its application in drug design.

Analysis of Spatial Orientation and Vectorization of Functional Groups

The spirocyclic core of 2-Propyl-2,6-diazaspiro[3.3]heptane holds the nitrogen atoms and their substituents in well-defined spatial orientations. The propyl group on one nitrogen and the hydrogen on the other nitrogen, along with the lone pairs of electrons, project outwards from the core in distinct vectors. This predictable vectorization is highly advantageous in drug design, as it allows for precise positioning of pharmacophoric features to interact with biological targets. mdpi.com The limited conformational freedom of the scaffold ensures that these vectors are maintained, reducing the entropic penalty upon binding to a receptor. researchgate.net

Intrinsic Ring Strain and its Chemical Implications

The 2,6-diazaspiro[3.3]heptane framework possesses significant ring strain due to the presence of two four-membered azetidine rings. This strain influences the chemical reactivity of the molecule. For instance, the strained ring system can be susceptible to ring-opening reactions under certain conditions, a property that can be exploited in chemical synthesis. mdpi.com The high degree of s-character in the C-C and C-N bonds of the rings also affects the pKa of the nitrogen atoms compared to their non-strained acyclic or larger ring counterparts.

Bioisosteric Relationships and Structural Mimicry

Bioisosteres are chemical groups that can be interchanged without significantly altering the biological activity of a molecule. The unique structural and electronic properties of 2-Propyl-2,6-diazaspiro[3.3]heptane make its core scaffold an excellent bioisostere for other cyclic diamines.

Role as a Conformationally Restricted Bioisostere

The 2,6-diazaspiro[3.3]heptane moiety is widely recognized as a conformationally restricted bioisostere of piperazine. mdpi.comnih.gov Piperazine is a common fragment in many bioactive compounds, but its conformational flexibility can be a drawback, leading to off-target effects and a higher entropic cost of binding. By replacing a flexible piperazine ring with the rigid 2,6-diazaspiro[3.3]heptane core, medicinal chemists can lock the pharmacophoric groups into a more defined orientation, potentially leading to increased potency and selectivity. sigmaaldrich.com The 2-propyl substituent in 2-Propyl-2,6-diazaspiro[3.3]heptane would mimic a substituted piperazine, with the advantage of a fixed three-dimensional structure.

Table 2: Bioisosteric Relationships of the 2,6-Diazaspiro[3.3]heptane Scaffold

Original Moiety Bioisosteric Replacement Key Advantages of Replacement
Piperazine 2,6-Diazaspiro[3.3]heptane Conformational rigidity, precise vectorization of substituents, potential for improved selectivity. mdpi.comnih.gov

Comparison to Other Ring Systems (e.g., Cyclohexane (B81311), Piperidine (B6355638), Morpholine)

Spiro[3.3]heptane-based scaffolds, including 2,6-diazaspiro[3.3]heptane, are often utilized as bioisosteres for more common ring systems like cyclohexane, piperidine, and morpholine (B109124) in drug discovery. researchgate.netresearchgate.net This is due to their ability to project substituents into similar spatial regions while offering a more rigid and novel chemical space. researchgate.net

Cyclohexane: The spiro[3.3]heptane core offers a conformationally restricted alternative to the more flexible cyclohexane ring. researchgate.net While cyclohexane exists in a dynamic equilibrium of chair, boat, and twist-boat conformations, the 2,6-diazaspiro[3.3]heptane system is significantly more rigid. The fixed, perpendicular orientation of the two azetidine rings in the spiro system presents a well-defined and predictable arrangement of substituents.

Piperidine: The 2-azaspiro[3.3]heptane ring system, a close analog, has been shown to be approximately 1 Å longer than a similarly substituted piperidine ring. researchgate.net This suggests that the 2,6-diazaspiro[3.3]heptane scaffold, including its 2-propyl derivative, can position pharmacophoric groups at different distances and with different vectors compared to a simple piperidine ring. This makes it a valuable tool for exploring chemical space that is complementary to that of traditional piperidine-containing compounds. researchgate.net

Morpholine: Similarly, related oxa-azaspiro[3.3]heptane systems have been proposed as analogues of morpholine. For instance, 2-oxa-6-azaspiro[3.3]heptane is considered a slightly extended analogue of morpholine. This comparison highlights the potential for the diaza- anologue, 2-propyl-2,6-diazaspiro[3.3]heptane, to serve as a morpholine bioisostere with altered physicochemical properties.

The key advantage of using the 2,6-diazaspiro[3.3]heptane core lies in its high molecular rigidity and the predictable vectorization of its substituents, which can lead to enhanced drug-like properties and target selectivity. researchgate.netresearchgate.net

Data Tables

As specific experimental data for 2-Propyl-2,6-diazaspiro[3.3]heptane is not available, a comparative table of general features is provided below.

Feature2,6-Diazaspiro[3.3]heptane CoreCyclohexanePiperidineMorpholine
Flexibility RigidFlexibleFlexibleFlexible
Primary Conformation(s) Fused Puckered RingsChair, Boat, Twist-BoatChairChair
Key Structural Feature Spirocyclic CenterSaturated 6-membered RingSaturated N-heterocycleSaturated O,N-heterocycle
Use in Medicinal Chemistry Rigid Scaffold, Piperazine/Piperidine Bioisostere researchgate.netmdpi.comresearchgate.netCommon Spacer and ScaffoldCommon Basic Nitrogen ScaffoldCommon Polar Scaffold

Applications of the 2,6 Diazaspiro 3.3 Heptane Scaffold in Academic Research

Medicinal Chemistry Research Applications

The unique structural features of the 2,6-diazaspiro[3.3]heptane scaffold make it a valuable building block in the design and synthesis of novel therapeutic agents.

The primary appeal of the 2,6-diazaspiro[3.3]heptane scaffold lies in its rigid, spirocyclic structure. Unlike the flexible chair-boat conformations of piperazine (B1678402), the 2,6-diazaspiro[3.3]heptane core holds appended chemical groups in well-defined spatial arrangements. This conformational rigidity is a powerful tool for chemists designing molecules to fit into specific binding pockets of proteins.

This scaffold is frequently employed as a "structural surrogate" or bioisostere for piperazine and piperidine (B6355638), two of the most common heterocyclic rings found in approved drugs. acs.orgresearchgate.net The goal of such a replacement is often to explore novel chemical space, create patent-free analogues, or improve drug-like properties. chemrxiv.org However, the precise geometry of the scaffold can lead to dramatic differences in biological activity. Research on GPR119 agonists, for example, revealed that replacing a piperazine ring with a 2,6-diazaspiro[3.3]heptane core resulted in an over 800-fold loss of potency. nih.gov This was attributed to the altered geometry of a crucial carbamate acceptor group, demonstrating that the scaffold's fixed structure, while a benefit for design, must be carefully matched to the target's topology. nih.gov

In the context of sigma-2 (σ2) receptor ligands, docking studies have shown that the protonated nitrogen of the diazaspiro core can form key salt bridge or hydrogen bond interactions with specific amino acid residues, such as ASP29, within the receptor's binding site.

The 2,6-diazaspiro[3.3]heptane scaffold has been incorporated into ligands for various receptors. Radioligand binding assays are a standard method used to determine the affinity of these novel compounds for their intended targets. mdpi.com

One area of focus has been the development of selective ligands for dopamine and sigma receptors. In a study aimed at developing dopamine D3 receptor (D3R) antagonists, a series of compounds with arylated diazaspiro cores were synthesized. nih.govacs.org These compounds showed favorable D3R affinity and high selectivity over the D2R subtype. nih.govacs.org

Similarly, the scaffold was used as a piperazine bioisostere in the development of σ2 receptor ligands. While the direct replacement of a piperazine moiety with the 2,6-diazaspiro[3.3]heptane core in one series led to a reduction in affinity for the σ2 receptor, the research provided valuable structure-activity relationship (SAR) data. mdpi.com

CompoundTarget ReceptorBinding Affinity (Ki, nM)Selectivity
Diazaspiroalkane Analog 11Dopamine D324.2264-fold vs D2
Diazaspiroalkane Analog 15aDopamine D325.6>905-fold vs D2
Diazaspiroalkane Analog 15cDopamine D3122281-fold vs D2
Benzimidazolone Analog (2,6-diazaspiro[3.3]heptane core)Sigma-2 (σ2)Ki > 1000 nMN/A

This table presents selected research findings on the binding affinities of ligands incorporating the 2,6-diazaspiro[3.3]heptane scaffold. Data is compiled from studies on Dopamine D3 and Sigma-2 receptor ligands. mdpi.comnih.govacs.org

A significant application of the 2,6-diazaspiro[3.3]heptane scaffold is in the exploration of novel chemical space to generate new intellectual property and improve the properties of existing drug series. researchgate.net By replacing a common motif like piperazine with this less-explored spirocycle, chemists can create compounds with distinct three-dimensional shapes and physicochemical profiles. lookchem.comacs.org

One of the key property improvements sought with this scaffold is the reduction of lipophilicity (logD). High lipophilicity can lead to poor solubility, increased metabolic turnover, and off-target toxicity. Studies have shown that replacing piperazine with a 2,6-diazaspiro[3.3]heptane can lower the logD value. nih.gov For instance, in a series of GPR119 agonists, this substitution led to a reduction in lipophilicity (ΔlogD7.4 = -0.3), which was accompanied by improvements in metabolic stability. nih.gov However, as noted previously, this structural change can sometimes come at the cost of a significant loss in potency if the new geometry is not complementary to the target. nih.gov The development of concise and scalable syntheses for this building block has made it more accessible for use in library synthesis and drug discovery programs. acs.orgresearchgate.net

Biological Activity Investigations (Non-Clinical Focus)

Beyond its use as a structural element in medicinal chemistry design, derivatives of the 2,6-diazaspiro[3.3]heptane scaffold have been evaluated for specific biological activities.

While the provided outline suggests investigating the scaffold's use in inhibitors of soluble epoxide hydrolase, a review of the academic literature did not yield specific examples for this enzyme. However, the scaffold has been evaluated in the context of other enzyme inhibitors.

One example is its use in analogues of Fatty Acid Amide Hydrolase (FAAH) inhibitors. FAAH is a serine hydrolase that degrades endocannabinoid signaling molecules. nih.govnih.gov In one program, a known FAAH inhibitor containing a piperazine ring (JNJ-40355003) was modified by replacing the piperazine with a 2,6-diazaspiro[3.3]heptane core. nih.gov This modification, while intended to explore new chemical space, resulted in a significant loss of potency, again highlighting the geometric sensitivity of ligand-target interactions. nih.gov The scaffold has also been mentioned in the context of developing inhibitors for enzymes like PARP-1.

Parent CompoundEnzyme TargetScaffoldResult of Scaffold Replacement
JNJ-40355003FAAHPiperazineN/A (Parent)
Analog 25bFAAH2,6-Diazaspiro[3.3]heptaneSignificant loss of potency
OlaparibPARPPiperazineN/A (Parent)
Analog 20bPARP2,6-Diazaspiro[3.3]heptaneSlight loss of potency, gain in selectivity

This table summarizes the outcomes of replacing a piperazine ring with a 2,6-diazaspiro[3.3]heptane scaffold in known enzyme inhibitors. nih.gov

The 2,6-diazaspiro[3.3]heptane scaffold has been successfully incorporated into potent ligands for G-protein coupled receptors (GPCRs) and other receptor systems.

Sigma-2 (σ2) Receptor: As discussed in section 4.1.2, the scaffold has been investigated for its utility in developing σ2 receptor ligands. A study exploring bioisosteres for a piperazine-containing benzimidazolone lead compound found that the 2,6-diazaspiro[3.3]heptane derivative had significantly reduced affinity (Ki > 1000 nM) compared to the parent compound. mdpi.com

CCR5 Receptor: The C-C chemokine receptor type 5 (CCR5) is a GPCR that is used by the most common strains of HIV to enter host cells, making it a key target for antiviral drug development. Research has shown that the 2,6-diazaspiro[3.3]heptane scaffold can be incorporated into potent CCR5 antagonists. Synthetic routes have been developed to produce these spirocyclic analogues, leading to the identification of compounds with high antagonistic activity (IC50 of 11 nM in one case). This demonstrates the scaffold's utility in developing potent ligands for important therapeutic targets.

Modulators of Specific Biological Pathways (e.g., PI3K δ isoform, T-lymphocyte mediated immunological processes)

The 2,6-diazaspiro[3.3]heptane core is a novel template for the synthesis of diverse molecular libraries aimed at discovering new pharmacophores. thieme-connect.de Its rigid, three-dimensional structure makes it an attractive starting point for designing molecules that can interact with high specificity at biological targets. researchgate.net

PI3K δ Isoform Modulation: The phosphoinositide 3-kinase (PI3K) signaling pathway is crucial in regulating cell growth, proliferation, and survival. The delta (δ) isoform is primarily expressed in hematopoietic cells and plays a key role in the activation and function of immune cells, including B and T-lymphocytes. While direct studies linking 2-propyl-2,6-diazaspiro[3.3]heptane to PI3Kδ modulation are not available, the general scaffold's utility as a constrained diamine suggests its potential incorporation into novel kinase inhibitors. The design of selective PI3Kδ inhibitors often involves heterocyclic cores that can be functionalized to achieve desired potency and selectivity. The unique stereochemistry of the diazaspiro[3.3]heptane framework could, in principle, be exploited to develop such targeted therapies.

T-lymphocyte Mediated Immunological Processes: T-lymphocytes are central to cell-mediated immunity, and their dysregulation is implicated in various autoimmune diseases and cancers. nih.gov The development of molecules that can modulate T-cell function is a significant area of therapeutic research. The 2,6-diazaspiro[3.3]heptane scaffold, as a structurally novel entity, could serve as a basis for the development of new immunomodulatory agents. Its ability to present functional groups in precise spatial orientations could facilitate interactions with key receptors and enzymes involved in T-cell signaling pathways. However, current research has not specifically explored derivatives of this scaffold, including the 2-propyl variant, for this purpose.

Catalysis and Material Science Applications

The structural rigidity and chirality inherent in certain derivatives of spirocyclic compounds make them promising candidates for applications in asymmetric catalysis and material science.

Asymmetric catalysis relies on chiral ligands to control the stereochemical outcome of chemical reactions, leading to the selective formation of one enantiomer of a product. The development of novel chiral ligands is a continuous effort in synthetic chemistry. Spirocyclic structures, due to their conformational rigidity, can create well-defined chiral environments around a metal center.

While the parent 2,6-diazaspiro[3.3]heptane is achiral, substitution on the azetidine (B1206935) rings can introduce chirality. The synthesis of asymmetrically substituted 2,6-diazaspiro[3.3]heptanes has been described, yielding products with high diastereomeric ratios. researchgate.net These chiral derivatives could potentially be developed into novel ligands for a variety of metal-catalyzed asymmetric transformations. The nitrogen atoms of the diazaspiro core provide excellent coordination sites for transition metals. However, the application of 2-propyl-2,6-diazaspiro[3.3]heptane or other derivatives of this specific scaffold as chiral ligands in asymmetric catalysis is an area that remains to be explored.

The field of material science has seen a surge of interest in metal-organic frameworks (MOFs) and coordination polymers due to their diverse applications in gas storage, separation, and catalysis. The design of these materials relies on the self-assembly of metal ions with organic bridging ligands.

The 2,6-diazaspiro[3.3]heptane scaffold, with its two secondary amine groups, can act as a ditopic ligand, capable of coordinating to two different metal centers. The rigid spirocyclic core dictates a specific spatial arrangement of these coordination sites, which could lead to the formation of novel and predictable network structures. The functionalization of the scaffold, for instance with a propyl group, could be used to tune the steric and electronic properties of the resulting coordination framework, potentially influencing its porosity and catalytic activity. To date, the use of 2,6-diazaspiro[3.3]heptane derivatives in the design of metal coordination frameworks has not been reported in the literature, representing a potential avenue for future research.

Computational and Theoretical Investigations of 2 Propyl 2,6 Diazaspiro 3.3 Heptane

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are cornerstones of modern computational chemistry, enabling the exploration of molecular behavior from static structures to dynamic systems. For 2-Propyl-2,6-diazaspiro[3.3]heptane, these techniques are crucial for predicting its interactions with biological targets and understanding its conformational landscape.

Molecular docking predicts the preferred orientation of a ligand when bound to a target receptor. For derivatives of the 2,6-diazaspiro[3.3]heptane core, these studies have been instrumental in understanding their binding mechanisms. For instance, in studies of analogues targeting the sigma-2 (σ2) receptor, docking simulations revealed key interactions responsible for high binding affinity. mdpi.com

Table 1: Predicted Interaction Profile for 2-Propyl-2,6-diazaspiro[3.3]heptane with a Hypothetical Receptor
Ligand MoietyReceptor Residue (Example)Interaction TypePredicted Distance (Å)Estimated Energy Contribution (kcal/mol)
Protonated N6-amineASP29Hydrogen Bond / Salt Bridge2.5 - 3.3-5.0 to -10.0
Propyl GroupLEU88, VAL120Hydrophobic InteractionN/A-1.5 to -3.0
Azetidine (B1206935) RingTYR150Van der WaalsN/A-0.5 to -1.5

Molecular dynamics (MD) simulations provide a view of the conformational dynamics of a molecule over time. These simulations are used to assess the stability of a ligand within a binding site and to sample its various accessible conformations. For 2,6-diazaspiro[3.3]heptane derivatives, MD simulations have been performed to evaluate the stability of the ligand-protein complex. mdpi.com

Force field calculations are a fundamental component of molecular modeling used to estimate the potential energy of a molecule. Energy minimization is a process that adjusts the geometry of a molecule to find a low-energy, stable conformation. This is a standard preparatory step before more computationally expensive calculations like molecular docking or dynamics. mdpi.com

Various force fields, such as MMFF94 (Merck Molecular Force Field) and AMBER (Assisted Model Building with Energy Refinement), can be employed. mdpi.comnih.gov These force fields are collections of parameters that define the energy of a molecule as a function of its bond lengths, bond angles, torsional angles, and non-bonded interactions. For 2-Propyl-2,6-diazaspiro[3.3]heptane, energy minimization using a suitable force field like MMFF94 would be performed to obtain a geometrically realistic and low-energy starting structure for subsequent computational analyses. mdpi.comnih.gov The accuracy of these calculations is generally high for standard organic molecules, with calculated bond lengths typically within 0.01 Å and bond angles within 1-2° of experimental values. researchgate.net

Table 2: Common Force Fields for Small Molecule Calculations
Force FieldPrimary ApplicationKey Features
MMFF94Drug-like organic moleculesGood for conformational and intermolecular energies. nih.gov
AMBERProteins and Nucleic AcidsWell-parameterized for biomolecules; can be extended to ligands. nih.gov
OPLS-AACondensed-phase simulationsOptimized for liquid simulations and solvation properties. nih.gov
AMOEBAHigh-accuracy electrostaticsIncludes atomic polarizability for more precise charge distribution. nih.gov

Quantum Chemical Calculations

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, offer a more fundamental and often more accurate description of molecular properties compared to classical force fields.

Quantum chemical calculations can elucidate the electronic structure of 2-Propyl-2,6-diazaspiro[3.3]heptane, providing insights into its reactivity. Methods like Density Functional Theory (DFT) are used to calculate properties such as molecular orbital energies (e.g., HOMO and LUMO), electrostatic potential maps, and partial atomic charges.

The unique spirocyclic structure of the 2,6-diazaspiro[3.3]heptane core places the nitrogen atoms in a γ-position relative to each other, which differs from the β-position in the common piperazine (B1678402) scaffold. nih.gov This separation reduces the inductive electron-withdrawing effect between the two nitrogen atoms. nih.gov This electronic feature influences the nucleophilicity and basicity of the nitrogens. The propyl group attached to the N2 nitrogen would act as a weak electron-donating group, subtly increasing the electron density on that nitrogen compared to the unsubstituted N6 nitrogen. An analysis of the electrostatic potential surface would likely show the most negative potential (indicating nucleophilicity) located on the N6 nitrogen, making it the more probable site for initial protonation or interaction with an electrophile.

The basicity of the nitrogen atoms, quantified by their pKa values, is a critical parameter influencing a molecule's behavior in a biological environment. Computational methods can accurately predict the protonation states and pKa values. For the 2,6-diazaspiro[3.3]heptane scaffold, the reduced inductive electron withdrawal results in a significantly higher basicity (and thus a higher pKa) compared to its piperazine bioisostere. nih.gov

Computational tools can predict the protonation status of a molecule at a given pH. mdpi.com For 2-Propyl-2,6-diazaspiro[3.3]heptane, it is expected that the N6 nitrogen will be the primary site of protonation due to lesser steric hindrance and the electronic effects mentioned above. The calculated pKa for the conjugate acid of this amine is expected to be higher than that of a corresponding piperazine derivative. nih.gov This increased basicity can lead to stronger ionic interactions with biological targets but may also impact properties like cell permeability.

Table 3: Comparison of Calculated and Experimental pKa Values for Related Scaffolds
Compound/ScaffoldpKa (Conjugate Acid)MethodReference
Piperazine9.73, 5.33ExperimentalGeneral Chemical Reference
2-Oxa-6-azaspiro[3.3]heptane~8.9 (ΔpKa = +1.5 vs morpholine)Experimental nih.gov
2,6-Diazaspiro[3.3]heptane (unsubstituted)Higher than piperazineTheoretical Prediction nih.gov
2-Propyl-2,6-diazaspiro[3.3]heptaneExpected > pKa of piperazineTheoretical PredictionExtrapolated from nih.gov

Future Directions and Emerging Research Avenues for 2 Propyl 2,6 Diazaspiro 3.3 Heptane

Development of Novel Synthetic Methodologies

While the 2,6-diazaspiro[3.3]heptane ring system has been known for decades, recent interest has spurred the development of more efficient and versatile synthetic routes amenable to library synthesis and large-scale production. thieme-connect.de A key focus is the creation of functionalized derivatives that can be readily incorporated into complex molecules. researchgate.netnih.gov

Future synthetic strategies are likely to concentrate on:

Asymmetric Synthesis : Methods to install chirality into the spirocyclic core are highly sought after. One reported approach describes an asymmetric synthesis of 1-substituted 2,6-diazaspiro[3.3]heptanes, achieving high diastereomeric ratios and providing differentially protected amines, which is crucial for sequential functionalization. researchgate.net

Modular and Scalable Routes : Researchers have developed practical, high-yielding routes starting from readily available materials. thieme-connect.deresearchgate.net One such method involves the reductive amination of a 1-benzyl-3-chloromethylazetidine-3-carbaldehyde intermediate, followed by base-mediated cyclization. thieme-connect.de Such scalable syntheses are critical for making these building blocks more accessible for extensive research and development programs. researchgate.net

One-Pot Procedures : To improve efficiency, one-pot palladium-catalyzed C-N cross-coupling methods have been utilized for the N-arylation of protected diazaspiroalkanes, affording high yields of the desired products. mdpi.com Applying these streamlined procedures to alkyl-substituted variants like 2-Propyl-2,6-diazaspiro[3.3]heptane could significantly accelerate the synthesis of new compound libraries.

Flow Chemistry : The use of flow technology has been demonstrated for the synthesis of related strained spiro heterocycles like 1-oxa-2,6-diazaspiro[3.3]heptane (ODASE). uniba.itresearchgate.net This approach offers advantages in terms of safety, scalability, and reaction control, and its application to the synthesis of carba-analogues like 2-Propyl-2,6-diazaspiro[3.3]heptane is a promising future avenue.

A representative synthetic approach is the cyclization of N-substituted (1-benzyl-3-chloromethylazetidin-3-ylmethyl)amines using a strong base like potassium tert-butoxide. thieme-connect.de

Reactant Reagents Product Yield
(1-Benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine1. t-BuOK, THF; 2. Heat2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptaneGood
(1-Benzyl-3-chloromethylazetidin-3-ylmethyl)propylamine1. t-BuOK, THF; 2. Heat2-Benzyl-6-propyl-2,6-diazaspiro[3.3]heptaneGood

This table is illustrative of a general synthetic method described in the literature. thieme-connect.de

Advanced Structural Characterization Techniques

The rigid, three-dimensional structure of the diazaspiro[3.3]heptane core is fundamental to its function as a conformational lock. While standard techniques like NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction are routinely used to confirm the structure of these compounds, future research will increasingly rely on more advanced and integrated methods. thieme-connect.deacs.org

Conformational Analysis via Quantum Mechanics (QM) : QM calculations are being used to model the minimum energy conformations of 2,6-diazaspiro[3.3]heptane derivatives and compare them to their piperazine (B1678402) counterparts. nih.gov These studies reveal significant differences in geometry, with the spiro-analogues having larger molecular volumes and altered positioning of the nitrogen atoms. nih.gov This understanding is crucial for rational drug design.

Crystallographic Studies of Complexes : Beyond characterizing the standalone molecule, obtaining X-ray crystal structures of 2-Propyl-2,6-diazaspiro[3.3]heptane derivatives bound to their biological targets (e.g., enzymes, receptors) will provide invaluable insight into specific binding interactions and the structural basis for their activity.

Advanced NMR Techniques : N-dimensional NMR and Nuclear Overhauser Effect (nOe) experiments are critical for confirming the stereochemistry and spatial relationships within complex spirocyclic systems, especially for diastereomeric products. researchgate.net

Expansion into New Biological Target Classes

Initially explored as a straightforward bioisostere for piperazine, the 2,6-diazaspiro[3.3]heptane scaffold is finding applications in a growing range of biological targets. nih.govmdpi.com Its ability to reduce lipophilicity while increasing sp3 character makes it an attractive motif for improving the drug-like properties of lead compounds. nih.govnih.gov

A notable area of research is the development of ligands for sigma receptors. A series of 2,6-diazaspiro[3.3]heptane derivatives were synthesized and evaluated as ligands for the σ2 receptor (σ2R/TMEM97), a protein implicated in neurodegenerative diseases like Parkinson's and Alzheimer's. mdpi.com While in this specific study, the spirocyclic substitution led to a reduction in affinity for σ2R compared to other ring systems, it highlights the active exploration of this scaffold for complex central nervous system targets. mdpi.com

Future research will likely target other classes where conformational restriction and modulation of physicochemical properties are key:

G-Protein Coupled Receptors (GPCRs) : The scaffold was incorporated into GPR119 agonists, although in the reported case, it led to a dramatic loss of potency, suggesting that the precise geometry is critical and not always a simple substitution for piperazine. nih.gov

Kinases and Enzymes : Spirocyclic analogues of kinase inhibitors like GDC-0853 (BTK inhibitor) and PARP inhibitors (Olaparib) have been synthesized. nih.gov While results vary, this demonstrates a clear interest in applying this scaffold to enzyme-targeted therapies.

Ion Channels and Transporters : The rigid structure of 2-Propyl-2,6-diazaspiro[3.3]heptane could be used to probe the binding pockets of ion channels and transporters, where precise orientation is paramount for activity.

Parent Compound Target Scaffold Investigated Key Finding
σ2 Receptor Ligands2,6-Diazaspiro[3.3]heptaneResulted in a loss of affinity for σ2R but showed the scaffold's utility as a piperazine bioisostere. mdpi.com
GPR119 Agonists2,6-Diazaspiro[3.3]heptaneSignificant loss of potency, highlighting the geometric sensitivity of the receptor. nih.gov
Dopamine D3 Receptor Antagonists2,6-Diazaspiro[3.3]heptane~100-fold loss of potency observed. nih.gov
Bupivacaine (Local Anesthetic)2-Azaspiro[3.3]heptaneAnalogue showed enhanced activity and longer duration of action. univ.kiev.ua

Integration with Advanced Computational Methods

Computational chemistry is becoming an indispensable tool in the exploration of novel scaffolds like 2,6-diazaspiro[3.3]heptane. The recent publication of the crystal structure for targets like the σ2R/TMEM97 has enabled detailed computational studies. mdpi.com

Molecular Docking and Dynamics Simulations : For σ2R ligands, docking and molecular dynamics (MDS) simulations were performed to understand the binding interactions. mdpi.com These studies predicted a key salt bridge interaction between a protonated nitrogen of the ligand and an aspartate residue (ASP29) in the receptor binding site. mdpi.com The estimated binding energies from these simulations correlated with experimental data, demonstrating their predictive power. mdpi.com

In Silico Property Prediction : Computational tools are used to predict key physicochemical properties, such as pKa, logD, and molecular volume. nih.gov For instance, the pKa of a 2,6-diazaspiro[3.3]heptane derivative was predicted to be significantly more basic than its piperazine analogue, a critical piece of information for designing compounds with appropriate physiological behavior. nih.gov

Scaffold Hopping and Virtual Screening : Advanced algorithms can be used to screen virtual libraries of compounds containing the 2-Propyl-2,6-diazaspiro[3.3]heptane core against various biological targets, identifying potential new hits for subsequent synthesis and testing.

Applications Beyond Traditional Medicinal Chemistry

While the primary focus of research on 2-Propyl-2,6-diazaspiro[3.3]heptane and its parent scaffold has been medicinal chemistry, its unique properties suggest potential applications in other fields.

Asymmetric Catalysis : Chiral diamines are widely used as ligands in asymmetric catalysis. figshare.com The rigid C2-symmetric backbone of a resolved chiral 2,6-diazaspiro[3.3]heptane could serve as a novel ligand for metal-catalyzed reactions, potentially inducing high levels of stereocontrol.

Materials Science : Spirocyclic compounds are of interest in the development of novel polymers and functional materials due to their rigidity and defined three-dimensional structure. The diamine functionality of 2-Propyl-2,6-diazaspiro[3.3]heptane allows it to be incorporated as a monomer in the synthesis of polyamides or polyureas, creating materials with unique thermal and mechanical properties. The dearomatizing intramolecular diamination of phenols to create complex spirocyclic systems points to the potential for generating rich functionality suitable for materials synthesis. researchgate.netrsc.org

Supramolecular Chemistry : The defined geometry and hydrogen bonding capabilities of the scaffold could be exploited in the design of host-guest complexes or self-assembling molecular architectures. The incorporation of an oxygen atom into the spirocyclic unit to create oxa-spirocycles has been shown to dramatically improve water solubility, an approach that could be mimicked to create novel building blocks for aqueous supramolecular systems. rsc.org

Q & A

Q. What are the optimized synthetic routes for preparing 2-Propyl-2,6-diazaspiro[3.3]heptane and its derivatives?

Methodological Answer: The compound can be synthesized via reductive amination of a spirocyclic aldehyde precursor with primary amines or anilines, achieving high yields (70–95%) . For enantioselective synthesis, chiral sulfinyl auxiliaries (e.g., tert-butylsulfinyl groups) are employed to control stereochemistry. A typical procedure involves:

Reaction of a benzophenone-protected intermediate with LiAlH₄ for reduction.

Tosyl chloride-mediated activation followed by NaH-driven cyclization.

Acidic cleavage (e.g., HCl in 1,4-dioxane) to remove protecting groups .
Key Data:

  • Yield: 91% for (S)-6-benzhydryl-1-phenyl-2,6-diazaspiro[3.3]heptane .
  • Purity: Confirmed via ¹H/¹³C NMR and HRMS (e.g., [M+H]+: 445.2310 observed vs. 445.2308 calculated) .

Q. How are structural and stereochemical properties of 2,6-diazaspiro[3.3]heptanes characterized?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming spirocyclic rigidity and substituent environments. For example, diastereotopic protons in the spiro core show distinct splitting patterns (e.g., J = 8.0 Hz for axial-equatorial coupling) .
  • Optical Rotation : Chiral derivatives (e.g., [α]²⁰D = -7.00 to -22.00) validate enantiomeric purity .
  • X-ray Crystallography : Used sparingly due to the compound’s viscous nature, but benzhydryl-protected analogs may crystallize for absolute configuration determination .

Advanced Research Questions

Q. How can stereochemical contradictions arise during asymmetric synthesis, and how are they resolved?

Methodological Answer: Stereochemical inconsistencies often stem from competing reaction pathways (e.g., epimerization during deprotection). To mitigate:

  • Chiral Auxiliaries : Use tert-butylsulfinyl groups to enforce stereochemical control during nucleophilic additions .
  • Low-Temperature Workup : Limit acid exposure during benzophenone deprotection to prevent racemization .
    Case Study : A 5% yield drop in (S)-6-benzhydryl-1-(4-fluorophenyl) derivative was traced to incomplete sulfinyl group removal, resolved by optimizing HCl concentration and reaction time .

Q. What strategies enable functionalization of the spirocyclic core for drug discovery applications?

Methodological Answer:

  • Buchwald-Hartwig Coupling : Palladium/Xantphos-catalyzed reactions install aryl/heteroaryl groups (e.g., 4-bromobenzonitrile coupling at 100°C for 3 h, 48% yield) .
  • Reductive Amination : Introduce alkyl chains (e.g., propyl groups) via aldehyde intermediates .
    Key Considerations :
  • Avoid harsh conditions (e.g., strong acids) that destabilize the spiro core.
  • Use Boc-protected intermediates (e.g., tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate) to enhance solubility for coupling reactions .

Q. How do spiro[3.3]heptane derivatives compare to classical piperidine scaffolds in medicinal chemistry?

Methodological Answer:

  • Structural Rigidity : The spiro core reduces conformational flexibility, improving target selectivity (e.g., in sEH inhibitors) .
  • Synthetic Versatility : Derivatives like 1-azaspiro[3.3]heptane are synthesized via [2+2] cycloadditions, enabling modular functionalization .
    Case Study : Replacing piperidine with 2-azaspiro[3.3]heptane in a lead compound improved metabolic stability by 30% in murine models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.